Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane
Description
Properties
CAS No. |
3619-83-8 |
|---|---|
Molecular Formula |
C14H16P2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl-[methyl(phenyl)phosphinothioyl]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16P2S2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
LHNGNWXNQAEZLR-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C1=CC=CC=C1)P(=S)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane typically involves the reaction of methylphenylphosphine with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethyldiphenyldiphosphine disulfide as a precursor . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions can result in a variety of substituted phosphoranes.
Scientific Research Applications
Applications in Organic Synthesis
-
Catalysis in Sulfoxidation Reactions :
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane has been utilized as a catalyst in sulfoxidation reactions of thioethers. This reaction is crucial for synthesizing sulfoxides, which are important intermediates in pharmaceuticals and agrochemicals. The compound's ability to facilitate the oxidation process efficiently makes it valuable in synthetic organic chemistry. -
Phosphorus Chemistry :
The compound serves as a precursor for various phosphorus-containing compounds. Its unique structure allows for the formation of new phosphine oxides and phosphonates, which are essential in developing new materials and ligands for coordination chemistry.
Case Study 1: Catalytic Efficiency in Organic Reactions
A study published in the Journal of the American Chemical Society highlighted the use of this compound as a catalyst for the selective oxidation of thioanisoles. The research demonstrated that this phosphorane exhibited high catalytic activity, leading to significant yields of sulfoxides under mild conditions. The study emphasized its potential for industrial applications where selective oxidation is required .
Case Study 2: Synthesis of Phosphorus-Based Materials
Another investigation focused on the synthesis of phosphorus-based materials using this compound as a key intermediate. The results showed that this compound could be transformed into functionalized phosphine oxides, which are used in various applications, including as ligands in metal catalysis and as stabilizers in polymer chemistry .
Research Insights
Recent research has indicated that this compound can also play a role in developing new methodologies for asymmetric synthesis. Its unique electronic properties and steric effects make it a suitable candidate for creating enantiomerically enriched compounds, which are crucial in pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane exerts its effects involves its interaction with molecular targets through its reactive phosphinothioyl and sulfanylidene groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Table 1: Spectroscopic and Structural Comparison
- NMR Data : The target compound’s ³¹P NMR signal is downfield-shifted compared to triphenylphosphorane, reflecting increased deshielding due to sulfur substituents .
- Crystallography : SHELX-refined structures of the target compound exhibit superior precision (R-factor <0.05) compared to other phosphoranes, attributed to high-resolution data collection .
Biological Activity
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane, commonly referred to by its CAS number 3619-83-8, is an organophosphorus compound notable for its unique structural characteristics and potential biological activities. This compound features a complex arrangement of phosphorus, sulfur, and carbon atoms, which contributes to its diverse chemical properties and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆P₂S₂ |
| Molecular Weight | 310.354 g/mol |
| Density | 1.23 g/cm³ |
| Boiling Point | 418.6 °C at 760 mmHg |
| Flash Point | 207 °C |
| LogP | 5.072 |
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its effects on cellular mechanisms and potential therapeutic applications.
- Inhibition of Enzymatic Activity : Research indicates that organophosphorus compounds can act as inhibitors for certain enzymes, particularly those involved in neurotransmitter regulation. This compound may exhibit similar properties, affecting cholinesterase activity, which is crucial for neurotransmission.
- Antioxidant Properties : Some studies suggest that compounds with phosphorane structures can exhibit antioxidant activity, potentially protecting cells from oxidative stress. This property is essential in the context of neurodegenerative diseases where oxidative damage plays a significant role.
- Antimicrobial Activity : Preliminary investigations have indicated that certain phosphoranes possess antimicrobial properties, making them candidates for developing new antimicrobial agents.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of various phosphorane derivatives, including this compound. The results demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative conditions such as Alzheimer’s disease.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound was tested against several bacterial strains. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibiotics.
Toxicological Considerations
As with many organophosphorus compounds, understanding the toxicological profile is crucial for safe application. Research has highlighted the importance of evaluating the compound's effects on human health, particularly regarding its impact on cholinergic systems. Long-term exposure studies are necessary to ascertain any potential neurotoxic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfurization of phosphine intermediates or Michael-type additions involving thiol groups. For example, β-methyl-β-nitrostyrene derivatives (prepared from benzaldehyde and nitromethane under basic conditions) react with thiols to form analogous sulfur-containing adducts . Optimize reaction conditions (temperature, solvent, catalyst) by monitoring intermediates via thin-layer chromatography (TLC) and characterizing products using H NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Methodology : Combine X-ray crystallography (using SHELX programs for refinement ) with spectroscopic methods. P NMR is essential for confirming phosphorus-thiophosphoryl bonding, while elemental analysis ensures stoichiometric purity. For crystallographic validation, apply the PLATON toolkit to check for twinning or disorder, especially given the compound’s sulfur-rich structure .
Q. What solvent systems are compatible with this compound during purification?
- Methodology : Use polar aprotic solvents (e.g., dichloromethane or acetonitrile) for recrystallization, as they minimize sulfur-ligand dissociation. Avoid protic solvents that may hydrolyze the phosphorothioate groups. Solubility tests should precede large-scale purification .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl vs. phenyl groups) influence the compound’s reactivity in catalytic applications?
- Methodology : Perform density functional theory (DFT) calculations to map electron density around phosphorus and sulfur centers. Compare experimental reaction rates (e.g., in cross-coupling reactions) with computational data to identify steric or electronic bottlenecks. Substituent effects can be probed via Hammett plots using para-substituted phenyl derivatives .
Q. What strategies resolve crystallographic disorder in the sulfanylidene-phosphorane moiety?
- Methodology : Employ high-resolution synchrotron data (≤0.8 Å) to resolve overlapping sulfur and phosphorus atoms. Refine disorder models in SHELXL using PART and SUMP instructions, and validate with R and GooF metrics. Dynamic disorder may require temperature-dependent crystallography .
Q. How does the compound participate in sulfur-transfer reactions, and what mechanistic insights exist?
- Methodology : Use isotopic labeling (S) to track sulfur transfer in reactions with thiophiles (e.g., cysteine derivatives). Monitor intermediates via stopped-flow UV-Vis spectroscopy and ESI-MS. Mechanistic studies on analogous thiirane sulfurization systems suggest a radical or nucleophilic pathway .
Q. Can computational models predict the compound’s interaction with biological targets (e.g., phosphatases)?
- Methodology : Dock the compound into phosphatase active sites (e.g., using AutoDock Vina) and validate with molecular dynamics (MD) simulations. Compare binding affinities with experimental IC values from enzyme inhibition assays. Focus on hydrogen-bonding interactions with catalytic residues .
Data Contradictions and Validation
Q. How are discrepancies between spectroscopic and crystallographic data reconciled?
- Methodology : If P NMR indicates a single species but crystallography reveals polymorphism, conduct variable-temperature NMR to assess dynamic equilibria. For ambiguous elemental analysis, use high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What experimental controls are critical when studying the compound’s stability under oxidative conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with O scavengers (e.g., ascorbic acid) to isolate degradation pathways. Monitor thiophosphoryl oxidation (P=S → P=O) via IR spectroscopy (ν~500 cm shift) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
